REACTION_CXSMILES
|
[C:1]([CH2:4][N:5]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][CH:6]1[NH:12]S(C1C=CC(C)=CC=1)(=O)=O)(=O)[NH2:2].[C:23](OC(=O)C)(=[O:25])[CH3:24]>>[I:11][C:9]1[CH:8]=[CH:7][C:6]2[N:5]([CH:4]=[C:1]([NH:2][C:23](=[O:25])[CH3:24])[N:12]=2)[CH:10]=1
|
Name
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product
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)CN1C(C=CC(=C1)I)NS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 h
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Duration
|
2.5 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
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Type
|
WASH
|
Details
|
the ethyl acetate layer was washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by preparative thin-layer chromatography (silica gel, 7% methanol/dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=2N(C1)C=C(N2)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |